2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride
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Overview
Description
2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is a versatile chemical compound utilized in various scientific studies. This compound exhibits promising potential in drug discovery and development due to its unique structural properties.
Preparation Methods
The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . Major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, it serves as a building block for designing new pharmaceuticals due to its ability to interact with various biological targets. In biology, it is used to study cellular processes and molecular interactions. In the industrial sector, it is employed in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is unique due to its specific structural properties, which allow it to interact with a wide range of biological targets. Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
2-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWYFOBYDKPTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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